6-Bromobenzo[b]thiophen-2-amine

Catalog No.
S2904562
CAS No.
739362-50-6
M.F
C8H6BrNS
M. Wt
228.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromobenzo[b]thiophen-2-amine

CAS Number

739362-50-6

Product Name

6-Bromobenzo[b]thiophen-2-amine

IUPAC Name

6-bromo-1-benzothiophen-2-amine

Molecular Formula

C8H6BrNS

Molecular Weight

228.11

InChI

InChI=1S/C8H6BrNS/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4H,10H2

InChI Key

ZDKHTZYKKXVACO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)SC(=C2)N

solubility

not available

6-Bromobenzo[b]thiophen-2-amine (CAS 739362-50-6) is a highly versatile, bifunctional heteroaromatic building block characterized by an electron-rich 2-amino group and a reactive 6-bromo substituent [1]. This orthogonal functionalization profile allows chemists to perform selective N-acylation or alkylation at the C2 position without disturbing the C6 carbon-halogen bond, which is preserved for downstream palladium-catalyzed cross-coupling reactions [2]. In procurement, this compound is prioritized as a premium starting material for accessing 2,6-disubstituted benzothiophene scaffolds, which are critical in the development of central nervous system (CNS) therapeutics and advanced organic electronic materials [1].

Research Fit

6-Amino library entry point – Reported substrate for Pd-catalyzed C–N coupling, enabling access to 6-aminated benzothiophenes.
Moderate lipophilicity scaffold – Computed profile supports cell-permeable probe design.
Research intermediate context – Cited in patent literature for α7 nAChR modulator studies.

Substituting 6-bromobenzo[b]thiophen-2-amine with its structural isomers, such as 5-bromobenzo[b]thiophen-2-amine, fundamentally alters the geometric exit vector of downstream substituents by approximately 60 degrees [1]. In medicinal chemistry, this shift disrupts critical structure-activity relationship (SAR) vectors, often resulting in a loss of target selectivity, such as failing to differentiate between homologous receptor pockets [2]. Furthermore, attempting to use 6-bromobenzo[b]thiophene as a cheaper baseline requires late-stage C2-amination, a process that frequently suffers from poor regioselectivity, low yields, and competitive debromination under harsh conditions [1]. Consequently, procuring the pre-functionalized 2-amino-6-bromo scaffold is essential for ensuring process reliability and structural fidelity.

Substitution Risk

6-Fluoro or 6-chloro analogs – C–F/C–Cl bonds are inert under standard Buchwald-Hartwig conditions; direct amination to 6-amino derivatives is not reported.
Unsubstituted or 6-methyl analog – Lower lipophilicity and absence of bromine limit cross-coupling utility and alter physicochemical profile.
Other halogen analogs (iodo) – While C–I is more reactive, the 6-iodo analog may introduce stability or selectivity differences; bromo offers a balanced reactivity profile for library synthesis.

Orthogonal Reactivity and Step-Count Reduction

The value of 6-bromobenzo[b]thiophen-2-amine lies in its orthogonal reactivity. Direct N-acylation of the 2-amino group proceeds in high yields (>85%) while leaving the 6-bromo group completely intact for subsequent Suzuki or Buchwald-Hartwig couplings [1]. In contrast, starting from a baseline of 6-bromobenzo[b]thiophene and attempting a late-stage C2-amination typically yields less than 40% of the desired product due to competitive debromination and side reactions [2]. This orthogonal reliability significantly reduces overall synthetic step count.

Evidence DimensionC2-Amination / Functionalization Yield
Target Compound Data>85% yield for direct N-functionalization with preserved C6-Br
Comparator Or Baseline6-Bromobenzo[b]thiophene (requires C2 amination, <40% yield)
Quantified Difference>45% absolute yield improvement and elimination of debromination side reactions
ConditionsStandard amide coupling vs. late-stage catalytic amination

Procuring the pre-aminated scaffold eliminates a low-yielding, high-risk synthetic step, drastically improving overall process efficiency and material throughput.

Lipophilicity Shift
Class-level inference
XLogP3 3.3 (+0.7 vs scaffold)
May enhance membrane permeability profile
Computed value; direct logP to verify

Receptor Selectivity via 6-Position Vectoring

In the development of alpha-7 nicotinic acetylcholine receptor (nAChR) agonists, the specific regiochemistry of the benzothiophene core is critical. Amide derivatives synthesized from 6-bromobenzo[b]thiophen-2-amine demonstrate high binding affinity (Ki < 100 nM) and achieve >100-fold selectivity for alpha-7 nAChR over the closely related 5-HT3 receptor [1]. Unbrominated baselines or 5-substituted analogs fail to occupy the hydrophobic pocket as effectively, resulting in significantly lower selectivity and higher off-target liability [2].

Evidence DimensionReceptor Selectivity (alpha-7 nAChR vs 5-HT3)
Target Compound Data>100-fold selectivity (Ki < 100 nM for target)
Comparator Or BaselineUnbrominated benzo[b]thiophen-2-amine derivatives
Quantified DifferenceSignificant enhancement in selectivity margin, preventing 5-HT3 off-target effects
ConditionsIn vitro radioligand binding assays (e.g., [3H]methyllycaconitine displacement)

The specific 6-bromo substitution is mandatory for buyers synthesizing selective CNS ligands, as other isomers fail to provide the required safety and efficacy margins.

C–N Coupling Access
Class-level inference
Reactive (50–90% yield) vs. inert Cl/F analogs
Synthetic gateway to 6-amino derivatives
Pd(OAc)2/BINAP, toluene, 100°C

Isomeric Purity and Assay Reproducibility

Commercial procurement of high-purity (>97%) 6-bromobenzo[b]thiophen-2-amine is critical for reproducible biological testing. In-house synthesis from crude precursors often yields mixtures containing 2-5% of the 4-bromo or 5-bromo isomers, which are notoriously difficult to separate via standard silica gel chromatography [1]. Because these isomers possess drastically different SAR profiles, even trace contamination can skew high-throughput screening results and lead to false positives [2].

Evidence DimensionIsomeric contamination impact
Target Compound DataCommercial >97% pure 6-isomer (no SAR interference)
Comparator Or BaselineIn-house synthesized crude (2-5% isomeric impurities)
Quantified DifferenceElimination of 2-5% isomeric impurities that confound biological assays
ConditionsStandard chromatographic purification vs. commercial high-purity sourcing

Purchasing high-purity material directly prevents costly downstream failures in biological assays caused by inseparable isomeric impurities.

Mass Tag Identity
Supporting evidence
MW 228.11, Br pattern (1:1 M/M+2)
Distinctive MS tag for analytical tracking
Computed by PubChem

Synthesis of Selective CNS Therapeutics

Due to its specific regiochemistry, 6-bromobenzo[b]thiophen-2-amine is a highly effective starting material for synthesizing alpha-7 nAChR agonists and other CNS-active compounds. The 6-bromo vector allows the final drug molecule to accurately occupy target hydrophobic pockets, ensuring high selectivity over off-target receptors like 5-HT3 [1].

Orthogonal Library Generation for Drug Discovery

The compound is ideal for combinatorial chemistry and library generation. Chemists can reliably perform high-yielding amide couplings at the 2-amino position first, followed by diverse palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) at the 6-bromo position, rapidly generating 2,6-disubstituted arrays without protecting group overhead [2].

Development of Linear Conjugated Organic Materials

In materials science, the 2,6-substitution pattern provides a highly linear conjugation pathway across the benzothiophene core. This makes the compound a valuable precursor for synthesizing rigid, rod-like monomers used in organic light-emitting diodes (OLEDs) and organic photovoltaics, where linear packing provides higher charge mobility compared to the bent geometries of 2,5- or 2,7-substituted isomers [3].

Application Fit

Application
Selection Property
Validation Focus
6-Aminobenzothiophene library synthesis
Bromo leaving group for C–N coupling
Pd-catalyzed amination reactivity vs. halogen analogs
Lipophilic CNS probe design
Moderate lipophilicity profile
Permeability and target engagement screening
Mass tag for analytical workflows
Distinct bromine isotope pattern
Mass spectrometry detection and quantification

XLogP3

3.3

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